![molecular formula C10H11IN2O B2811097 3-(4-Iodophenyl)piperazin-2-one CAS No. 1869195-99-2](/img/structure/B2811097.png)
3-(4-Iodophenyl)piperazin-2-one
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Overview
Description
“3-(4-Iodophenyl)piperazin-2-one” is a chemical compound with the CAS Number: 1869195-99-2 . It has a molecular weight of 302.11 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
The synthesis of piperazin-2-one derivatives, which includes “3-(4-Iodophenyl)piperazin-2-one”, has been reported in several studies . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) from commercial aldehydes .Molecular Structure Analysis
The molecular structure of “3-(4-Iodophenyl)piperazin-2-one” is represented by the Inchi Code: 1S/C10H11IN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) . This indicates that the compound contains iodine, nitrogen, and oxygen atoms, along with carbon and hydrogen .Physical And Chemical Properties Analysis
“3-(4-Iodophenyl)piperazin-2-one” is a powder that is stored at room temperature . The compound has a molecular weight of 302.11 .Scientific Research Applications
Antifungal Agents
The compound’s structure suggests potential antifungal activity. Researchers have synthesized related derivatives, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which exhibit promising antifungal properties . Investigating its mechanism of action and optimizing its structure could lead to effective antifungal drugs.
Safety and Hazards
Future Directions
The future directions for “3-(4-Iodophenyl)piperazin-2-one” could involve further exploration of its synthesis methods and potential applications. For instance, the development of more efficient synthesis methods could be a focus of future research . Additionally, given its structural similarity to piperazine, a compound with known biological activity, further investigation into the biological activity of “3-(4-Iodophenyl)piperazin-2-one” could also be a promising direction .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with the d4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor D2-like family and plays a crucial role in the brain’s reward system.
Mode of Action
It is known that similar compounds interact with their targets by binding to the aromatic microdomain that spans the interface of the second and third transmembrane segments of the d4 dopamine receptor . This interaction influences the high-affinity interactions with the ligand, leading to changes in the receptor’s activity.
properties
IUPAC Name |
3-(4-iodophenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXYDYZZGPYGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenyl)piperazin-2-one |
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